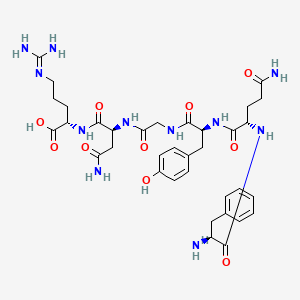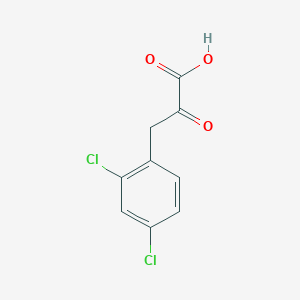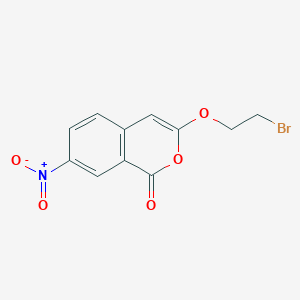![molecular formula C15H20O4 B12609663 {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate CAS No. 874632-38-9](/img/structure/B12609663.png)
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate is a complex organic compound that features an oxirane ring, a benzyloxy group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a strong base. The final step involves esterification to introduce the butanoate group, often using butanoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Sodium hydride (NaH) for deprotonation in Williamson ether synthesis.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the ester group.
Substituted Ethers: From nucleophilic substitution of the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its oxirane ring is a reactive site that can interact with biological molecules, potentially leading to the development of new drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxides: Compounds with an oxirane ring, such as ethylene oxide.
Benzyloxy Compounds: Compounds with a benzyloxy group, such as benzyl alcohol.
Butanoate Esters: Compounds with a butanoate ester group, such as ethyl butanoate.
Uniqueness
What sets {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate apart is its combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
874632-38-9 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[(2S,3R)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl butanoate |
InChI |
InChI=1S/C15H20O4/c1-2-6-15(16)18-11-14-13(19-14)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
XPUXKWRFYYTVLO-KGLIPLIRSA-N |
Isomerische SMILES |
CCCC(=O)OC[C@H]1[C@H](O1)COCC2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=O)OCC1C(O1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
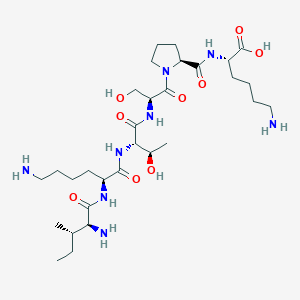
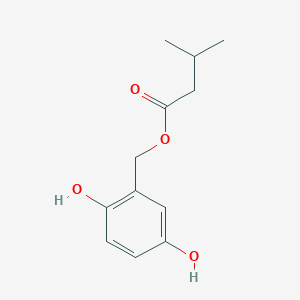
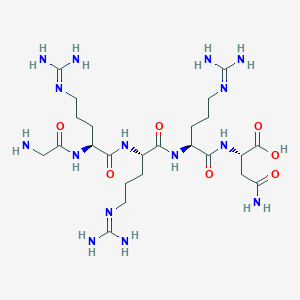
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
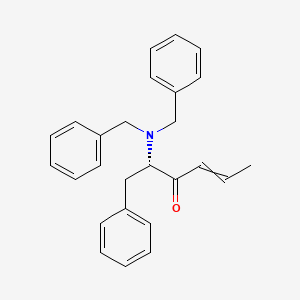

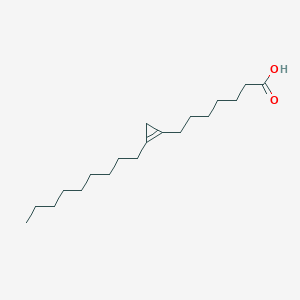
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
